Ugandenial A

Beschreibung

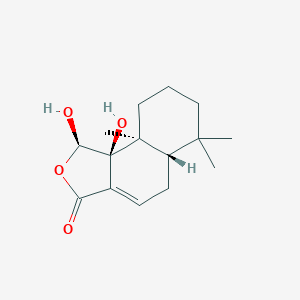

Ugandenial A is a novel drimane-type sesquiterpenoid isolated from the ethyl acetate extract of Warburgia ugandensis bark, a plant native to Uganda’s Kibale National Park . Its molecular formula, C₁₅H₂₂O₄, was established via spectroscopic methods, including NMR and HRESIMS. Structurally, it features a γ-hydroxy-γ-lactone moiety and exhibits keto-enol tautomerism, confirmed by low-temperature (190 K) NMR studies in CD₂Cl₂. At room temperature, the H-11 and C-11 signals are absent due to tautomeric equilibrium, but at 190 K, H-11 appears as a sharp singlet (δH 5.66), and HMBC correlations confirm the lactone and hydroxyl groups .

This compound was identified during a bioactivity-guided study of plants consumed by wild chimpanzees.

Eigenschaften

Molekularformel |

C15H22O4 |

|---|---|

Molekulargewicht |

266.33 g/mol |

IUPAC-Name |

(1R,5aS,9aS,9bS)-1,9b-dihydroxy-6,6,9a-trimethyl-1,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-3-one |

InChI |

InChI=1S/C15H22O4/c1-13(2)7-4-8-14(3)10(13)6-5-9-11(16)19-12(17)15(9,14)18/h5,10,12,17-18H,4,6-8H2,1-3H3/t10-,12+,14-,15-/m0/s1 |

InChI-Schlüssel |

XLGNZQXMDVSKOV-FDEJFUCISA-N |

Isomerische SMILES |

C[C@]12CCCC([C@@H]1CC=C3[C@@]2([C@@H](OC3=O)O)O)(C)C |

Kanonische SMILES |

CC1(CCCC2(C1CC=C3C2(C(OC3=O)O)O)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Ugandenial A undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include different solvents and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which ugandenial A exerts its effects involves its interaction with specific molecular targets and pathways . Detailed studies have shown that the compound can induce cytotoxicity in certain cell lines, although the exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Functional Groups

Ugandenial A is distinguished by its γ-lactone system and keto-enol tautomerism, whereas other cytotoxic drimanes from W. ugandensis possess dialdehyde groups (e.g., Warburganal, Polygodial, Mukaadial), which are critical for bioactivity. Below is a comparative analysis:

Key Observations:

- Dialdehyde vs. Lactone: The presence of α,β-unsaturated dialdehydes in Warburganal, Polygodial, and Mukaadial enhances electrophilic reactivity, enabling covalent binding to cellular nucleophiles (e.g., thiols), which is linked to their potent cytotoxicity . In contrast, this compound’s γ-lactone and keto-enol system reduce electrophilicity, explaining its weaker activity.

- Dialdehydes like Warburganal adopt rigid, planar conformations that optimize interactions with biological targets .

- Hydroxylation Effects : Mukaadial’s C-9 hydroxyl group slightly reduces cytotoxicity compared to Warburganal, suggesting steric or electronic modulation of dialdehyde reactivity .

Cytotoxicity Mechanisms

- Dialdehydes : Warburganal and Polygodial induce apoptosis via mitochondrial membrane depolarization and caspase activation. Their dialdehyde groups react with glutathione, depleting cellular antioxidant defenses and promoting oxidative stress .

- This compound : While its lactone moiety may interact with serine hydrolases or esterases, the absence of dialdehydes limits its ability to disrupt redox homeostasis. This aligns with its inactivity at 10 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.